molecular formula C12H11N5S B158715 6-Benzylthioguanine CAS No. 1874-58-4

6-Benzylthioguanine

Cat. No. B158715
CAS RN: 1874-58-4
M. Wt: 257.32 g/mol
InChI Key: JQMGATKUPCKDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylthioguanine is a thiopurine . It is a purine analogue antineoplastic agent used for the induction of remission, and for remission consolidation in patients with acute nonlymphocytic anemias . Its molecular formula is C12H11N5S and has a molecular weight of 257.32 g/mol.


Molecular Structure Analysis

The structural effects of 6-thioguanine on duplex DNA have been studied . Both duplexes adopt right-handed helical conformations with all Watson–Crick hydrogen bonding in place . The S6G·T structures exhibit a wobble-type base pairing at the lesion site, with thymine shifted toward the major groove and S6G displaced toward the minor groove .


Chemical Reactions Analysis

6-Thioguanine has been studied for its electrochemical properties . The MCFSMW/SPE possessed an appropriate response and an appreciable electrooxidation behaviors toward the 6-TG detection .

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

6-Benzylthioguanine has been studied for its impact on metabolic and pharmacokinetic processes in humans. A study by (Dolan et al., 1998) found that this compound inactivates the DNA repair protein, O6-alkylguanine-DNA alkyl-transferase (AGT), and enhances sensitivity to nitrosoureas in tumor-cell lines. The study focused on the pharmacokinetics and metabolic fate of 6-Benzylthioguanine in humans and its effect on AGT activity in peripheral-blood mononuclear cells.

Synthesis and Biological Evaluation

Another research area involves the synthesis and biological evaluation of derivatives of 6-Benzylthioguanine. For example, (Gulcan et al., 2014) explored the synthesis of novel derivatives and their potential as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's Disease.

Antitumor Evaluation and Molecular Modeling

6-Benzylthioguanine derivatives have been synthesized and evaluated for antitumor activities, with studies also focusing on molecular modeling and quantitative structure–activity relationship (QSAR) analyses. (Tomorowicz et al., 2020) conducted such a study, highlighting significant cytotoxic activity against various cancer cell lines.

DNA Repair Protein Interaction

The interaction of 6-Benzylthioguanine analogs with the DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT), is another significant research area. (Ewesuedo et al., 2001) investigated this aspect, comparing various analogs for their AGT inactivation capabilities in mouse models.

Combination Studies with Other Agents

Research has also been conducted on the combined effects of 6-Benzylthioguanine derivatives with other agents, such as in the study of antiviral effects against herpes simplex virus (Mucsi et al., 2001).

properties

IUPAC Name

6-benzylsulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMGATKUPCKDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172053
Record name 6-Benzylthioguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Benzylthioguanine

CAS RN

1874-58-4
Record name 2-Amino-6-(benzylthio)purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzylthioguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzylthioguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzylthioguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(phenylmethyl)thio]-1H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BENZYLTHIOGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89Y54IWIJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzylthioguanine
Reactant of Route 2
Reactant of Route 2
6-Benzylthioguanine
Reactant of Route 3
Reactant of Route 3
6-Benzylthioguanine
Reactant of Route 4
Reactant of Route 4
6-Benzylthioguanine
Reactant of Route 5
Reactant of Route 5
6-Benzylthioguanine
Reactant of Route 6
Reactant of Route 6
6-Benzylthioguanine

Citations

For This Compound
5
Citations
桑野信彦, 松井カツ子, 中島格, 遠藤英也… - … Japanese Journal of …, 1975 - cir.nii.ac.jp
Synergistic effects of sulfur-containing purines and related ribonucleosides (6-thioinosine, 6-thioguanine, 6-thiocyanatopurine, 6-methylthioinosine, 6-thiocyanatoguanine, 6-…
Number of citations: 0 cir.nii.ac.jp
M KUWANO, K MATSUI, T NAKASHIMA… - … Japanese Journal of …, 1975 - jstage.jst.go.jp
MATERIALS AND METHODS Cells Mouse leukemia cells (L5178Y) were used throughout this experiment. The cells were provided by Dr. K. Sato (Osaka University). L5178Y cells were …
Number of citations: 8 www.jstage.jst.go.jp
GD Çelik, A Dişli, Y Öner, L Açık - Chemical and Pharmaceutical …, 2012 - jstage.jst.go.jp
A series of 6-thiocyanatopurine derivatives introduced with different alkyl groups in position 9 was synthesized. The structures of the synthesized compounds were evaluated via …
Number of citations: 4 www.jstage.jst.go.jp
IM Chang - 1972 - search.proquest.com
the original submitted. Page 1 GGGGGLGGGLGS GG aaLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
D Trachewsky - 1966 - escholarship.mcgill.ca
RESULTS The Utilization of Inorganic Ammonium Ions for the Synthesis of FGAR by Protein Fractions of the Cell-Free Extracts of Ehrlich Ascites Cells 3.2 Effect of Duration of Incubation …
Number of citations: 4 escholarship.mcgill.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.